Product packaging for 7-nitrobenzo[f]quinoline(Cat. No.:)

7-nitrobenzo[f]quinoline

Cat. No.: B5636180
M. Wt: 224.21 g/mol
InChI Key: VAXVWLQKOFVEEX-UHFFFAOYSA-N
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Description

7-nitrobenzo[f]quinoline is an organic compound with the molecular formula C13H8N2O2 and a molecular weight of 224.215 g/mol . It belongs to the benzoquinoline family of heterocyclic compounds, which are structures of significant interest in medicinal and materials chemistry . This compound features a nitro group attached to its fused aromatic ring system, a functional group often incorporated to alter the electronic properties of a molecule and explore its resulting reactivity or biological activity. As a building block in research, nitro-substituted heterocycles like this compound are valuable intermediates in the synthesis of more complex molecules . While specific biological or mechanistic studies on this exact compound are not well-documented in the public literature, structurally related compounds containing the 7-nitroindoline moiety have been extensively studied as photoremovable protecting groups (PPGs) in biological and materials science . These "caged compounds" allow for the precise, light-controlled release of active molecules, such as neurotransmitters or peptide fragments, enabling researchers to probe biological processes with high spatiotemporal resolution . Consequently, this compound may serve as a useful precursor or scaffold for developing new photoreactive tools, organic semiconductors, or ligands for catalytic systems. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O2 B5636180 7-nitrobenzo[f]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitrobenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-15(17)13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXVWLQKOFVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320044
Record name 7-nitrobenzo[f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186268-25-7
Record name 7-nitrobenzo[f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Methodologies for 7 Nitrobenzo F Quinoline and Its Precursors**

Classical and Established Synthetic Routes to Benzo[f]quinoline (B1222042) Systems

The construction of the benzo[f]quinoline framework, a key precursor to 7-nitrobenzo[f]quinoline, has been accomplished through several established synthetic reactions. These methods typically involve the condensation of a naphthalene-based amine with a three-carbon component to form the third aromatic ring.

Skraup-Type Syntheses and Adaptations for Nitro-Quinoline Formation

The Skraup synthesis is a venerable and widely utilized method for the preparation of quinolines. mdpi.comwikipedia.org In its application to benzo[f]quinoline, the reaction involves heating 2-naphthylamine (B18577) with glycerol (B35011), an oxidizing agent, and concentrated sulfuric acid. bch.romedwinpublishers.com The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the 2-naphthylamine. mdpi.com Subsequent cyclization and oxidation lead to the formation of the benzo[f]quinoline ring system.

A review of synthetic methods highlights a Skraup reaction for producing benzo[f]quinoline and its nitro-derivatives. researchgate.net While yields for the parent benzo[f]quinoline via the Skraup synthesis can be low, with some reports as low as 1%, modifications have been explored to improve efficiency. bch.ro One such modification involves the use of arsenic acid as a more potent oxidizing agent. bch.ro Another approach describes the synthesis of nitro-derivatives of benzo[f]quinoline directly through a Skraup reaction, presumably by using a nitro-substituted 2-naphthylamine as the starting material. researchgate.net

The general conditions for a Skraup synthesis of benzo[f]quinoline are summarized below:

ReactantsReagentsConditionsYieldReference
2-naphthylamine, GlycerolConcentrated H₂SO₄, Arsenic acidReflux at 150-155°C for 4 hours6% (pure) bch.ro
2-naphthylamine, GlycerolConcentrated H₂SO₄Not specified~1% bch.ro

Pfitzinger Reaction Analogues and Their Relevance

The Pfitzinger reaction provides an alternative route to quinoline (B57606) derivatives, specifically quinoline-4-carboxylic acids, by reacting an isatin (B1672199) with a carbonyl compound under basic conditions. mdpi.comwikipedia.org An adaptation of this reaction, using α-naphthisatin (a derivative of isatin fused with a naphthalene (B1677914) ring), can be employed to construct the benzo[f]quinoline framework. researchgate.net

The reaction of α-naphthisatin with a simple ketone like acetone (B3395972) in a boiling water-alcohol solution of potassium hydroxide (B78521) yields a benzo[f]quinoline derivative. researchgate.net This method has been noted for its utility in synthesizing various biologically active molecules. researchgate.netznaturforsch.com The general Pfitzinger reaction involves the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization to form the quinoline ring. mdpi.com

While direct synthesis of this compound via the Pfitzinger reaction is not explicitly detailed in the provided results, the methodology is relevant for creating substituted benzo[f]quinoline precursors that could potentially be nitrated in a subsequent step.

Targeted Nitration Strategies on Benzo[f]quinoline Scaffolds

Once the benzo[f]quinoline core is synthesized, the introduction of a nitro group at the 7-position is typically achieved through electrophilic aromatic substitution. The regioselectivity of this nitration is a critical aspect, influenced by the reaction conditions and the nature of the nitrating agent.

Regioselective Nitration Protocols

The nitration of benzo[f]quinoline can lead to a mixture of isomers. However, specific protocols can favor the formation of the 7-nitro isomer. The position of nitration in quinoline and its derivatives is influenced by the electronic properties of the heterocyclic system. cdnsciencepub.com In some cases, nitration has been shown to occur regioselectively at positions ortho to existing substituents or adjacent to an aromatic ring. scholarsjournal.net For instance, the nitration of 1-chlorobenzo[c]cinnoline occurs selectively at the position adjacent to the chloro group. scholarsjournal.net

Evaluation of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and reaction conditions plays a crucial role in the outcome of the nitration of benzo[f]quinoline. A common nitrating mixture is a combination of nitric acid and sulfuric acid. The concentration of the acids and the reaction temperature can be adjusted to control the extent and regioselectivity of the nitration.

For example, the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline (B160286) with nitric acid, followed by hydrolysis, yields a mixture of 6- and 7-nitro-1,2,3,4-tetrahydroquinoline. cdnsciencepub.com This suggests that nitration of a partially reduced benzo[f]quinoline system can direct the nitro group to the 7-position.

SubstrateNitrating AgentConditionsProduct(s)Reference
Benzo[f]quinolineHNO₃/H₂SO₄Not specifiedNitro derivatives
1-Acetyl-1,2,3,4-tetrahydroquinolineNitric acidNot specified6- and 7-nitro-1,2,3,4-tetrahydroquinoline cdnsciencepub.com

Novel Synthetic Approaches to this compound

While classical methods remain relevant, modern synthetic chemistry has introduced novel approaches for the construction of complex heterocyclic systems like this compound. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such novel approach involves a one-pot reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to create precursors for 2,3,4-trisubstituted benzo[h]quinolines. mdpi.com Although this example pertains to the benzo[h] isomer, the underlying principle of using highly functionalized building blocks could potentially be adapted for the synthesis of substituted benzo[f]quinolines.

Another innovative method describes the catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines by reacting m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov The resulting 7-aminoquinoline (B1265446) could then potentially be converted to the 7-nitro derivative through a Sandmeyer-type reaction or other functional group transformations. This approach highlights the use of strategically placed electron-withdrawing groups to direct the cyclization and achieve high selectivity. nih.gov

Furthermore, multicomponent reactions under microwave irradiation have been developed for the efficient synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, demonstrating the power of modern techniques to accelerate and simplify complex synthetic sequences. lew.ro

A summary of some novel synthetic strategies is presented below:

StrategyKey FeaturesPotential Application to this compoundReference
One-pot reaction with nitrobutadiene derivativesBuilds highly substituted quinoline coreAdaptation for benzo[f] isomer could introduce nitro group early mdpi.com
Catalyst-free synthesis of 7-aminoquinolinesHigh selectivity, uses electron-withdrawing groups7-amino precursor could be converted to 7-nitro derivative nih.gov
Microwave-assisted multicomponent reactionsFaster reaction times, simplified proceduresCould be adapted for efficient synthesis of benzo[f]quinoline precursors lew.ro

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis offers a powerful tool for the synthesis of quinoline and benzoquinoline derivatives, often providing high efficiency and selectivity. While specific examples for the direct synthesis of this compound are not abundant in the literature, general methods for the synthesis of the benzo[f]quinoline core can be adapted.

One such approach involves the cyclization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals like platinum chloride. Another strategy is the metal-free synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines, which avoids the use of transition metals. acs.org

Recent advancements have also demonstrated a metal-free method for constructing 2-substituted quinolines and benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines. acs.orgacs.org This method proceeds via a [4+2] condensation under neutral conditions and an oxygen atmosphere. acs.orgacs.org Furthermore, a stereoselective synthesis of C4-substituted benzo[a]quinolizidines has been developed using aerobic DDQ-catalyzed allylation and reductive cyclization, highlighting the potential of catalytic C-C bond-forming reactions. nih.gov

The following table summarizes some transition-metal-catalyzed and related reactions for the synthesis of quinoline and benzoquinoline systems.

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
Platinum chloride3-alkynyl-2-arylpyridines/quinolinesBenzo[f]quinoline derivativesCyclization reaction.
DDQ/NaNO2N-Cbz tetrahydroisoquinolinesα-allylated productsAerobic DDQ-catalyzed allylation. nih.gov
PalladiumEnonesBenzo[a]quinolizidinesHydrogenation facilitating alkene reduction, Cbz-deprotection, and intramolecular reductive amination. nih.gov
Metal-free (I2/TBHP)2-methylquinolines and 2-styrylanilinesQuinoline derivativesC(sp3)–H bond functionalization and tandem cyclization. acs.org
Metal-free (Ammonium salt)Aromatic amines, aldehydes, tertiary amines2-substituted benzo[f]quinolines[4+2] condensation, uses tertiary amines as a vinyl source. acs.orgacs.org

Photochemical and Electrochemical Synthetic Pathways

Photochemical reactions provide a unique avenue for the synthesis of benzo[f]quinoline derivatives. A notable example is the photochemical cyclohydrogenation of trans-2-stilbazole and its derivatives to yield benzo[f]quinolines. researchgate.netmedwinpublishers.com This process typically involves a trans-cis isomerization upon irradiation, followed by cyclization and oxidative dehydrogenation to form the aromatic benzo[f]quinoline system. researchgate.net The synthesis of various diaza ajgreenchem.comhelicenes, which contain benzoquinoline moieties, has also been achieved through UV light-induced photochemical cyclization of vinyl-substituted benzo[f]isoquinolines. chim.it

Electrochemical methods have also been employed in the modification of the benzo[f]quinoline core. For instance, electrochemical fluorination of benzo[f]quinoline using Bu4N•4.45HF at a constant voltage has been used to produce di- and tetrafluorobenzo[f]quinoline derivatives. researchgate.net

MethodStarting MaterialProductKey Features
Photochemical Cyclohydrogenationtrans-2-stilbazole derivativesBenzo[f]quinoline derivativesInvolves trans-cis isomerization, cyclization, and dehydrogenation. researchgate.netmedwinpublishers.com
Photochemical Cyclization(Z)-2-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline1,7-diaza ajgreenchem.comheliceneUV light (350 nm) induced. chim.it
Electrochemical FluorinationBenzo[f]quinolineDi- and tetrafluorobenzo[f]quinolineUses Bu4N•4.45HF at a constant voltage. researchgate.net

Multi-Component Reactions for Benzo[f]quinoline Core Construction

Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds like the benzo[f]quinoline core in a single step from three or more starting materials. lew.rotandfonline.com These reactions offer advantages in terms of time, effort, and atom economy. ajgreenchem.comtandfonline.com

A prominent example is the three-component reaction of benzaldehydes, naphthalen-2-amine, and barbituric acid to synthesize benzo[f]pyrimido[4,5-b]quinoline derivatives. tandfonline.comtandfonline.comtandfonline.comresearchgate.net This reaction can be catalyzed by iodine in aqueous media at room temperature. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Another approach involves a metal-free three-component synthesis of 2-substituted benzo[f]quinolines using aromatic amines, aldehydes, and tertiary amines as the vinyl source. acs.orgacs.org

Furthermore, the construction of benzo[f]quinoline-linked covalent organic frameworks (COFs) has been achieved through a one-pot three-component [4+2] cyclic condensation of aldehydes and aromatic amines with triethylamine (B128534) as the vinyl source. nih.govresearchgate.net Microwave-assisted multi-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has also been reported, offering shorter reaction times and reduced solvent consumption. lew.ro

Reaction TypeStarting MaterialsCatalyst/ConditionsProduct
Three-component reactionBenzaldehydes, naphthalen-2-amine, barbituric acidIodine, aqueous media, room temperatureBenzo[f]pyrimido[4,5-b]quinoline derivatives. tandfonline.comtandfonline.comtandfonline.comresearchgate.net
Three-component reactionAromatic amines, aldehydes, tertiary aminesAmmonium (B1175870) salt, oxygen atmosphere2-Substituted benzo[f]quinolines. acs.orgacs.org
Three-component [4+2] cyclic condensationAldehydes, aromatic amines, triethylamineOne-potBenzo[f]quinoline-linked covalent organic frameworks. nih.govresearchgate.net
Three-component reactionBenzo[f]quinolines, 2-bromo-acetophenones, electron-deficient alkynesMicrowave irradiationBenzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of benzo[f]quinoline derivatives aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, the development of recyclable catalysts, and the design of energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Syntheses

A significant focus in green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives like water or eliminating the solvent altogether.

The synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives has been successfully carried out in aqueous media at room temperature using a three-component reaction catalyzed by iodine. tandfonline.comtandfonline.comtandfonline.comresearchgate.net This method is operationally simple and provides good yields. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Similarly, the synthesis of chromeno[4,3-b]benzo[f]quinoline derivatives has been achieved in high yields in aqueous media catalyzed by TEBAC. oup.com

Solvent-free conditions have also been effectively employed. For instance, the synthesis of substituted quinolines can be achieved from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O under microwave irradiation without any solvent. core.ac.uk Nanocatalysts have been utilized for the synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives under solvent-free conditions at 80 °C. nih.gov

ReactionConditionsCatalystKey Advantage
Synthesis of Benzo[f]pyrimido[4,5-b]quinoline derivativesAqueous media, room temperatureIodineGreen solvent, simple procedure. tandfonline.comtandfonline.comtandfonline.comresearchgate.net
Synthesis of Chromeno[4,3-b]benzo[f]quinoline derivativesAqueous mediaTEBACHigh yields, clean procedure. oup.com
Synthesis of substituted quinolinesSolvent-free, microwave irradiationSnCl2·2H2OEfficient, one-pot synthesis. core.ac.uk
Synthesis of Benzo-[h]quinoline-4-carboxylic acid derivativesSolvent-free, 80 °CNanomagnetic/heterogeneous catalystCatalyst reusability, high yields. nih.gov

Catalyst Development for Enhanced Sustainability

The development of sustainable and reusable catalysts is a cornerstone of green chemistry. Nanocatalysts, in particular, have gained attention due to their high activity, selectivity, and ease of separation and reuse.

A novel nanomagnetic/heterogeneous catalyst, Fe3O4@SiO2@(CH2)3NH(CH2)2O2P(OH)2, has been developed for the multicomponent synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives. nih.gov This catalyst can be easily recovered using an external magnet and reused for multiple reaction cycles without a significant loss of activity. nih.gov Another example is the use of n-Tetrabutylammonium tribromide (TBATB) as an effective and accessible catalyst for the one-pot, three-component synthesis of benzo[f]chromeno[3,4-b]quinoline-6-ones. ajgreenchem.com

The use of iodine as a catalyst in aqueous media for the synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives is another example of a greener catalytic system. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Furthermore, the development of metal-free catalytic systems, such as the use of ammonium salts in the synthesis of 2-substituted benzo[f]quinolines, contributes to the sustainability of these synthetic routes by avoiding potentially toxic and expensive transition metals. acs.orgacs.org

**reaction Chemistry and Mechanistic Investigations of 7 Nitrobenzo F Quinoline**

Reactivity of the Nitro Group

The nitro group at the 7-position is a focal point for a range of chemical reactions, primarily involving its reduction to an amino group, its complete removal through denitration, and its role in activating the aromatic ring for nucleophilic attack.

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 7-aminobenzo[f]quinoline, a valuable intermediate for further functionalization. This reduction can be achieved through various methods, with catalytic hydrogenation being a prominent approach.

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). gatech.eduresearchgate.net The reaction is generally carried out in a solvent such as ethanol. google.comresearchgate.net For instance, the reduction of nitroquinolines can be accomplished using hydrogen gas with a Pd/C catalyst at room temperature under normal pressure. google.com Another effective method for the reduction of nitroarenes is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). nih.gov This method is known to be compatible with various functional groups. mdpi.com

Reagent Catalyst/Conditions Product Notes
Hydrogen (H₂)Palladium/Carbon (Pd/C)7-Aminobenzo[f]quinolineA common and efficient method for nitro group reduction. google.comresearchgate.net
Stannous Chloride (SnCl₂)Hydrochloric Acid (HCl)7-Aminobenzo[f]quinolineEffective for nitro group reduction and tolerates various functional groups. nih.govmdpi.com
Iron (Fe) powderAmmonium (B1175870) Chloride (NH₄Cl)7-Aminobenzo[f]quinolineA classical method for the reduction of aromatic nitro compounds. rsc.org
Sodium Hydrosulfite (Na₂S₂O₄)-7-Aminobenzo[f]quinolineA common reducing agent for nitro groups.

This table presents common methods for the reduction of nitroarenes to their corresponding amino derivatives.

The choice of reducing agent and reaction conditions can be crucial for achieving high yields and avoiding side reactions. For example, transfer hydrogenation using ammonia (B1221849) borane (B79455) (H₃N·BH₃) with a cobalt catalyst has been shown to selectively reduce the C=N bond in quinolines, yielding 1,2-dihydroquinolines. nih.gov While this specific example doesn't directly involve a nitro group, it highlights the potential for regioselective reductions within the quinoline (B57606) system.

Denitration, the removal of the nitro group, can occur under specific reaction conditions. While less common than reduction, it can be a significant pathway in certain chemical environments. The mechanism of denitration often involves radical intermediates or nucleophilic displacement. For instance, base-mediated denitration can occur following a Michael-type addition to a nitroalkene, leading to the formation of a new C-C bond and elimination of the nitro group. researchgate.net

The strongly electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 7-nitrobenzo[f]quinoline, the nitro group at C7 facilitates nucleophilic attack at this position.

The SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.org A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the nitro group is the activating group, and another substituent would be the leaving group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In a subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being an exceptionally good leaving group. masterorganicchemistry.com The rate of substitution is also significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comdalalinstitute.com

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNAr where a hydrogen atom is replaced by a nucleophile. organic-chemistry.org This reaction is particularly effective in nitro-activated aromatic systems. For example, the reaction of nitroquinoline derivatives with carbazole (B46965) in the presence of a strong base can lead to the substitution of a hydrogen atom with the carbazolyl group. mdpi.com The regiochemistry of VNS is sensitive to the size of the incoming nucleophile. mdpi.com

Reactivity of the Benzo[f]quinoline (B1222042) Ring System

The benzo[f]quinoline scaffold itself possesses a rich and varied reaction chemistry, influenced by the electronic properties of the fused aromatic and heterocyclic rings.

In contrast to the nitro-activated positions, the non-nitrated portions of the benzo[f]quinoline ring can undergo electrophilic aromatic substitution (EAS). In quinoline itself, electrophilic attack generally occurs on the benzene (B151609) ring at positions 5 and 8, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. reddit.comtutorsglobe.com The presence of the nitro group at the 7-position in this compound would further deactivate the entire ring system towards electrophiles. However, under forcing conditions, electrophilic substitution might still be possible, likely favoring positions on the benzo ring that are least deactivated by both the quinoline nitrogen and the nitro group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org

The pyridine ring of the quinoline system is susceptible to nucleophilic addition. Nucleophiles can add to the C2 and C4 positions of the quinoline ring. tutorsglobe.comquimicaorganica.org The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce alkyl or aryl groups to the quinoline core. researchgate.net For instance, the reaction of benzo[f]quinoline with n-butyllithium or methyllithium (B1224462) can lead to the formation of the corresponding alkyl-substituted benzo[f]quinolines. researchgate.net

The Chichibabin reaction is a classic example of nucleophilic amination, where quinoline reacts with potassium amide (KNH₂) to form 2-aminoquinoline. tutorsglobe.com This reaction proceeds via a 1,2-dihydroquinoline (B8789712) intermediate. tutorsglobe.com

Oxidation Reactions of the Nitrogen Heterocycle

The oxidation of the nitrogen atom in the quinoline core of this compound represents a significant transformation, yielding the corresponding N-oxide. This reaction is a common strategy in heterocyclic chemistry to modify the electronic properties and reactivity of the molecule. nih.gov The introduction of an oxygen atom to the nitrogen increases the compound's polarity and can alter its biological activity and subsequent metabolic pathways. nih.gov

The oxidation of quinolines to their N-oxides can be achieved using various oxidizing agents. A kinetic study on the oxidation of quinoline and several of its substituted derivatives (7-hydroxyquinoline, 7-chloroquinoline, and 7-aminoquinoline) to the corresponding quinoline-N-oxide was performed using Bromamine-B (BAB) in an acidic medium. ijirset.com This study provides a model for understanding the potential oxidation behavior of this compound. The general strategy involves activating the nitrogen atom for electrophilic attack by the oxidizing agent. In the case of this compound, the strong electron-withdrawing nature of the nitro group at the 7-position deactivates the aromatic system, but the lone pair on the heterocyclic nitrogen remains available for oxidation.

Common oxidizing agents for such transformations include peroxy acids (like m-CPBA), hydrogen peroxide in acetic acid, or reagents like Bromamine-B. nih.govijirset.com The reaction typically proceeds via nucleophilic attack of the heterocyclic nitrogen on the oxidant, forming the N-oxide product. beilstein-journals.org For this compound, this would result in the formation of this compound N-oxide. researchgate.net

The general transformation is depicted below: This compound + [Oxidizing Agent] → this compound N-oxide

The formation of the N-oxide introduces a new functional group that can participate in further reactions, significantly expanding the synthetic utility of the parent molecule. sioc-journal.cn

Mechanistic Studies of this compound Transformations

Elucidating the precise mechanisms of the chemical transformations that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies involve a combination of kinetic analysis, isotopic labeling, and the detection of transient species.

Kinetic Investigations and Reaction Rate Determinations

For instance, in a substitution or addition reaction, monitoring the disappearance of this compound or the appearance of a product over time allows for the determination of the reaction order with respect to each reactant. mt.com A study on the reaction of substituted quinolines with p-substituted benzoylchlorides measured rate constants under various conditions to elucidate the SN2 mechanism. koreascience.krscispace.com Such an approach can be applied to reactions of this compound.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution on a this compound Derivative

ExperimentInitial [this compound] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Further investigations would involve studying the reaction at different temperatures to determine the activation energy (Ea) from an Arrhenius plot. These kinetic profiles are essential for constructing a complete energy diagram of the reaction pathway and identifying the rate-determining step. nih.gov

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful and unambiguous technique for tracing the path of atoms through a chemical reaction, thereby distinguishing between proposed mechanisms. youtube.comslideshare.netyoutube.com By replacing an atom in a specific position of a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of that atom in the products can be determined, often using mass spectrometry or NMR spectroscopy. youtube.comyoutube.com

For example, consider a hydrolysis reaction of a hypothetical ester derivative of this compound. To determine whether the cleavage occurs at the acyl-oxygen or alkyl-oxygen bond, the reaction can be carried out in water enriched with ¹⁸O (H₂¹⁸O).

Pathway A (Acyl-Oxygen Cleavage): If the ¹⁸O from the water is incorporated into the carboxylic acid product, it indicates that the nucleophilic attack occurred at the carbonyl carbon.

Pathway B (Alkyl-Oxygen Cleavage): If the ¹⁸O is incorporated into the alcohol product, it points to the cleavage of the alkyl-oxygen bond. youtube.com

A similar strategy was used in a study proposing a mechanism for the cleavage of arene rings, where ¹⁵N-labeled naphthalen-1-amine was used as a substrate to track the nitrogen atom's fate. researchgate.net In the context of this compound, one could investigate the mechanism of nitro group reduction. The reduction of a nitro group to an amine involves a complex six-electron transfer, proceeding through nitroso and hydroxylamine (B1172632) intermediates. scielo.brnih.gov Using an ¹⁵N-labeled this compound could confirm that the nitrogen in the final amino product originates directly from the nitro group of the starting material.

Table 2: Potential Isotopic Labeling Strategies for this compound

IsotopeLabeled PositionPotential Reaction StudiedMechanistic Question Addressed
¹⁵NNitro Group (-¹⁵NO₂)Nitro-group reductionDoes the nitrogen atom remain within the molecule or is it exchanged?
¹³CC-8 PositionRing-opening reactionsWhich C-C bonds are cleaved during degradation pathways?
¹⁸OOxidizing Agent (e.g., H₂¹⁸O₂)N-OxidationConfirms the source of the oxygen atom in the resulting N-oxide.

These studies provide definitive evidence that is often unattainable through kinetic or other methods alone, making isotopic labeling an indispensable tool for mechanistic investigation. slideshare.netyoutube.com

Intermediate Characterization and Trapping Experiments

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not present in the final product mixture. slideshare.net Identifying these transient species is a key goal of mechanistic studies. Techniques for this include direct spectroscopic observation (e.g., flash photolysis, low-temperature NMR) or, more commonly, "trapping" experiments. scielo.brnih.gov A trapping experiment involves adding a compound (a "trap") to the reaction mixture that is specifically designed to react quickly and irreversibly with the suspected intermediate, forming a stable, characterizable product. sci-hub.se

In transformations of this compound, several types of reactive intermediates might be formed:

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the initial attack of a nucleophile on the electron-deficient aromatic ring can form a negatively charged σ-complex, known as a Meisenheimer complex. The reduction of some nitroaromatic compounds is known to proceed via a hydride-Meisenheimer complex. nih.govoup.com These can sometimes be observed spectroscopically at low temperatures.

Radical Anions: The reduction of nitroaromatic compounds often begins with a single-electron transfer to form a radical anion. scielo.br This species can be detected using techniques like electron spin resonance (ESR) spectroscopy. nih.gov

Nitroso Intermediates: During the two-electron reduction of the nitro group, a nitroso derivative is formed. nih.gov This intermediate can sometimes be isolated or trapped by a suitable reagent.

Nitrene Species: In some reactions involving N-oxides or azides, a highly reactive nitrene intermediate can be generated. researchgate.net

For example, if a radical-mediated reaction is suspected, a radical trap like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be added. The formation of a stable adduct between TEMPO and a reaction intermediate would provide strong evidence for a radical mechanism. Similarly, a diene could be used to trap a reactive dienophile via a Diels-Alder reaction. acs.org The search for and characterization of such intermediates are critical for building a complete and accurate picture of the reaction mechanism. slideshare.netnih.gov

**derivatization Strategies and Functionalization of 7 Nitrobenzo F Quinoline**

Synthesis of Analogues with Modified Nitro Groups

The nitro group at the 7-position is a versatile chemical handle that can be converted into a variety of other nitrogen-containing functionalities. This allows for significant modulation of the electronic properties of the quinoline (B57606) system.

The reduction of aromatic nitro compounds can yield nitroso and azoxy derivatives under specific conditions. While direct synthesis from 7-nitrobenzo[f]quinoline is not extensively documented, established methodologies for nitroarenes can be applied. Partial reduction, for instance, using mild reducing agents like stannous chloride (SnCl₂) in a controlled stoichiometric ratio or electrochemical methods, can lead to the formation of 7-nitrosobenzo[f]quinoline.

Further condensation reactions between the nitroso intermediate and a hydroxylamine (B1172632) derivative (which can also be formed in situ from the partial reduction of the nitro compound) can lead to the formation of the corresponding azoxy compound, 7,7'-azoxybis(benzo[f]quinoline). The precise control of reaction conditions such as pH, temperature, and the choice of reducing agent is critical to selectively obtain these derivatives over the fully reduced amine.

The transformation of the 7-nitro group into an amino group is a fundamental and widely used derivatization strategy. This conversion significantly alters the electronic character of the molecule, turning an electron-withdrawing group into a potent electron-donating group. The resulting 7-aminobenzo[f]quinoline serves as a key intermediate for a wide range of further functionalizations.

Reduction of the Nitro Group: The reduction of this compound to 7-aminobenzo[f]quinoline can be achieved through various established methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or using metal salts like stannous chloride (SnCl₂), are also highly effective.

Reagent/CatalystSolvent/ConditionsProduct
H₂, Pd/CEthanol or Ethyl Acetate7-aminobenzo[f]quinoline
Sn, HClAqueous/Ethanol7-aminobenzo[f]quinoline
Fe, HCl/Acetic AcidAqueous/Ethanol7-aminobenzo[f]quinoline
SnCl₂·2H₂OEthanol, Reflux7-aminobenzo[f]quinoline
Sodium Dithionite (Na₂S₂O₄)Aqueous/THF7-aminobenzo[f]quinoline

Formation of Amido Derivatives: The resulting 7-aminobenzo[f]quinoline is a versatile precursor for the synthesis of amido derivatives. Acylation of the amino group is readily accomplished by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction allows for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the substituent at the 7-position. For example, reaction with acetyl chloride yields 7-acetamidobenzo[f]quinoline, while reaction with benzoyl chloride produces 7-benzamidobenzo[f]quinoline.

Introduction of Diverse Functional Groups to the Benzo[f]quinoline (B1222042) Core

Beyond modifying the nitro group, the aromatic framework of this compound can be functionalized to introduce a variety of substituents. These reactions often target specific positions on the benzo[f]quinoline rings, guided by the directing effects of the existing nitro group and the nitrogen atom in the quinoline system.

Halogenation: Electrophilic aromatic substitution, such as halogenation, on the this compound core is challenging due to the strong deactivating nature of the nitro group. cutm.ac.in The reaction requires harsh conditions, and the regioselectivity is governed by the combined directing effects of the nitro group and the heterocyclic ring system. libretexts.org Typically, the nitro group directs incoming electrophiles to the meta-positions relative to itself, while the fused aromatic system has its own reactivity patterns. Positions on the benzo ring are generally more susceptible to electrophilic attack than the pyridine ring of the quinoline moiety.

Cross-Coupling Reactions: Once a halogen atom (e.g., Br or I) is introduced onto the this compound skeleton, it opens up a gateway to a vast array of derivatives via palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the halogenated derivative with an organoboron reagent (boronic acid or ester) to introduce new aryl, heteroaryl, or alkyl groups. wikipedia.orgthermofisher.comorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. nih.govthermofisher.com

Heck Coupling : This reaction involves the coupling of the halide with an alkene to form a substituted alkene.

Sonogashira Coupling : This method is used to introduce alkyne functionalities by coupling the halide with a terminal alkyne.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the halide with an amine.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-CAryl/Alkyl-substituted derivative
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃)C-CAlkenyl-substituted derivative
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-CAlkynyl-substituted derivative
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand (e.g., BINAP)C-NAmino-substituted derivative

Direct Friedel-Crafts alkylation and acylation reactions on this compound are generally not feasible. libretexts.org The powerful electron-withdrawing nature of the nitro group deactivates the aromatic rings towards electrophilic attack, and the Lewis acid catalyst can complex with the basic nitrogen of the quinoline ring and the oxygen atoms of the nitro group, rendering it ineffective. quora.com

Alternative strategies are required to introduce alkyl or acyl groups. One approach involves the initial conversion of the nitro group to a less deactivating or an activating group (like the amino group). Alternatively, if a halogen has been introduced, organometallic reagents such as Grignard or organolithium compounds can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada or Negishi coupling) to attach alkyl or acyl fragments. nih.gov

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing benzo[f]quinoline structure, leading to more complex polycyclic systems. nih.govorganic-chemistry.org These reactions typically require the presence of suitably positioned functional groups on the benzo[f]quinoline core that can participate in cyclization reactions.

For instance, if this compound were to be functionalized with an ortho-aminoaldehyde or ortho-aminoketone moiety, this could serve as a precursor for condensation reactions to form new fused rings. mdpi.com For example, reaction with a 1,3-dicarbonyl compound could lead to a new fused pyridine ring (a Pfitzinger-type reaction), or reaction with hydrazine (B178648) could form a fused pyridazine (B1198779) ring. nih.gov

Research has shown that precursors like 3-chlorobenzo[f]quinoline-2-carbaldehyde can be used to build a variety of fused heterocycles, including pyrazole, pyridine, and chromene rings. nih.gov A similar strategy could be envisioned starting from a functionalized this compound derivative, where reactive groups are installed on the core structure to facilitate the desired annulation. nih.govresearchgate.net

Design and Synthesis of Conjugates and Hybrid Molecules

The conjugation of this compound to other molecular entities, such as polymers and biomolecules, has emerged as a powerful strategy to create multifunctional systems with tailored properties. This approach often involves the synthesis of hybrid molecules where the this compound moiety is covalently linked to a scaffold or another active molecule.

The immobilization of this compound onto polymeric scaffolds is a promising avenue for the development of novel materials with unique optical, electronic, or biomedical properties. While specific examples detailing the direct attachment of this compound to polymers are not extensively documented in publicly available literature, the principles of polymer conjugation suggest several feasible approaches. Functionalization of the benzo[f]quinoline core or the nitro group would be the initial step to introduce reactive handles suitable for polymer coupling reactions.

For instance, reduction of the nitro group to an amine can provide a nucleophilic site for reaction with polymers containing electrophilic groups such as N-hydroxysuccinimide (NHS) esters, isocyanates, or epoxides. Conversely, the aromatic rings of the benzo[f]quinoline scaffold could be functionalized with groups amenable to polymerization or post-polymerization modification techniques.

Potential Polymer Conjugation Strategies for this compound:

Polymer Functional GroupThis compound Reactive HandleLinkage Type
Carboxylic Acid / Activated EsterAmine (from nitro reduction)Amide
IsocyanateAmine (from nitro reduction)Urea
EpoxideAmine (from nitro reduction)β-Amino alcohol
HalideAmine (from nitro reduction)Amine

This table presents hypothetical yet chemically sound strategies for the attachment of this compound to polymeric scaffolds based on common bioconjugation chemistries.

The covalent linkage of this compound to biomolecules, a process known as bioconjugation, is crucial for applications such as targeted drug delivery. The choice of linker is critical as it influences the stability, solubility, and release of the active molecule. Linkers can be broadly classified as cleavable or non-cleavable.

Cleavable linkers are designed to be stable in circulation but break down under specific physiological conditions found in target tissues, such as changes in pH or the presence of specific enzymes. This triggered release mechanism is highly desirable for delivering cytotoxic payloads to cancer cells, for example.

Hydrazone Linkers: These linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). The formation of a hydrazone bond typically involves the reaction of a hydrazide-modified this compound with an aldehyde or ketone on the biomolecule or a carrier. The acidic environment of the lysosome catalyzes the cleavage of the hydrazone, releasing the drug.

Disulfide Linkers: These linkers are sensitive to the reducing environment inside cells, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. A disulfide bond can be introduced by reacting a thiol-functionalized this compound with a thiol-containing biomolecule.

Peptide Linkers: Certain peptide sequences are substrates for enzymes that are overexpressed in tumor tissues, such as cathepsins. A this compound derivative can be attached to a biomolecule via a peptide linker that is selectively cleaved by these proteases, leading to site-specific drug release.

Non-cleavable linkers form a stable bond between the drug and the biomolecule. The release of the drug from a non-cleavable conjugate typically relies on the degradation of the biomolecule (e.g., an antibody) within the lysosome, which liberates the drug with the linker and a part of the biomolecule still attached.

The mechanism of linker attachment to this compound would first require its functionalization. The nitro group itself can be a target for chemical modification. For instance, nucleophilic aromatic substitution (SNA) reactions on the electron-deficient quinoline ring, activated by the nitro group, could be employed to introduce a linker with a suitable functional group. Alternatively, as mentioned earlier, the reduction of the nitro group to an amine is a common and effective strategy to create a point of attachment for a wide variety of electrophilic linkers.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities and toxicities. The stereoselective synthesis of chiral this compound derivatives, while not yet extensively reported, represents a significant area for future research. The introduction of chirality can be achieved through various asymmetric synthesis strategies.

One potential approach is the use of chiral auxiliaries . wikipedia.orgscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to a precursor molecule. Subsequent reactions to construct the benzo[f]quinoline ring system would be directed by the chiral auxiliary, leading to the formation of one enantiomer in excess. After the desired stereocenter is established, the chiral auxiliary is removed.

Another powerful strategy is the use of chiral catalysts in asymmetric reactions. researchgate.netbgu.ac.il For instance, the asymmetric synthesis of quinoline derivatives has been achieved through inverse-electron-demand Diels-Alder reactions using chiral Lewis acid catalysts. acs.orgnih.govacs.org This methodology could potentially be adapted for the synthesis of chiral benzo[f]quinoline precursors. A prochiral substrate could be reacted in the presence of a chiral catalyst to produce an enantioenriched intermediate that can then be converted to the final chiral this compound derivative.

Potential Chiral Catalysts for Asymmetric Synthesis of Quinolines:

Catalyst TypeReaction TypePotential Application
Chiral Lewis Acids (e.g., Ti(IV) complexes)Diels-Alder ReactionAsymmetric formation of the quinoline core
Chiral Brønsted AcidsAza-Friedel-Crafts ReactionEnantioselective functionalization of the benzo[f]quinoline scaffold
Organocatalysts (e.g., chiral amines, phosphoric acids)Michael Addition, Aldol ReactionStereoselective introduction of substituents

This table outlines potential catalytic systems that could be explored for the stereoselective synthesis of chiral this compound derivatives based on established asymmetric methodologies for related heterocyclic systems.

The development of robust and efficient methods for the stereoselective synthesis of chiral this compound derivatives will undoubtedly open new avenues for the exploration of their therapeutic potential.

**advanced Spectroscopic and Structural Elucidation Methodologies**

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state.

One-dimensional (1D) NMR, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provides fundamental information about the chemical environment of each NMR-active nucleus within the 7-nitrobenzo[f]quinoline molecule. chemicalbook.comspectrabase.com The chemical shifts observed in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively. rsc.orgtsijournals.com For instance, a detailed spectral study of benzo[f]quinoline (B1222042), a related parent compound, has been reported, providing a basis for comparative analysis. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons in the structure. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.eduuni-regensburg.de

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between carbon and proton atoms (typically over two to three bonds), which is invaluable for piecing together the molecular skeleton. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the three-dimensional conformation of the molecule. researchgate.netucd.ie

The application of these techniques allows for the unambiguous assignment of all proton and carbon signals in the this compound spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Quinoline (B57606) Derivative

Atom No.Chemical Shift (ppm)
7126.90
8124.90
9113.39
1074.30

Data is for a related quinoline derivative and serves as an example of expected chemical shift ranges. np-mrd.org

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound in its solid forms, both crystalline and amorphous. nih.gove-bookshelf.de Unlike solution-state NMR, ssNMR provides information about the effects of molecular packing and intermolecular interactions in the solid state. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.netresearchgate.net The resulting spectra can reveal the presence of different polymorphs or amorphous content, which can have significant implications for the material's physical properties. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, allowing for the confirmation of its elemental composition with high accuracy. ucd.ienih.govd-nb.info The monoisotopic mass of this compound is 224.058578 g/mol , corresponding to the molecular formula C₁₃H₈N₂O₂. epa.gov

Tandem mass spectrometry (MS/MS) experiments provide detailed information about the fragmentation pattern of the molecule. nih.gov By analyzing the fragments produced upon collision-induced dissociation, the structural components of the molecule can be identified, further corroborating the proposed structure. researchgate.netmcmaster.ca The fragmentation of related quinoline systems often involves characteristic losses, such as the elimination of HCN from the quinoline ring. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. sigmaaldrich.cnksu.edu.samt.com These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. nih.gov

IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), typically in the regions of 1550-1490 cm⁻¹ (asymmetric stretching) and 1355-1315 cm⁻¹ (symmetric stretching), as well as vibrations associated with the aromatic rings. sigmaaldrich.cn

Raman spectroscopy is well-suited for observing vibrations of non-polar bonds and symmetric vibrations. nih.gov

Experimental and theoretical studies on related molecules like quinoline-7-carboxaldehyde have demonstrated the utility of combining IR and Raman spectroscopy with computational methods for a detailed vibrational analysis. nih.gov

Table 2: Example of Spectroscopic Data for a Related Nitro-Substituted Benzo[h]quinoline Derivative

TechniqueWavenumber (cm⁻¹)
IR (ATR)3062, 1729, 1538, 1324, 1247, 714

This data is for ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate and illustrates typical vibrational frequencies for a related structure. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Studies for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the this compound molecule. researchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net The absorption spectrum of quinoline and its derivatives is well-documented, and the presence of the nitro group is expected to influence the position and intensity of the absorption bands. researchgate.net

Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. This technique can provide information about the structure of the excited state and the efficiency of radiative decay processes. researchgate.net

Studies on quinoline derivatives have shown that their photophysical properties are of significant interest. researchgate.net

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The study of chiral molecules, which are non-superimposable on their mirror images, is crucial in many areas of chemistry and biology. mdpi.comphotophysics.com Chiral derivatives of this compound, should they possess a stereogenic center or axial/planar chirality, would exhibit distinct interactions with polarized light. Advanced chiroptical spectroscopic techniques, particularly circular dichroism (CD), are indispensable tools for elucidating the three-dimensional structure and absolute configuration of such chiral compounds. mdpi.comphotophysics.com

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. photophysics.com This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides a unique fingerprint of the molecule's stereochemistry. The signals in a CD spectrum, known as Cotton effects, can be either positive or negative and are directly related to the spatial arrangement of atoms and chromophores within the molecule.

The determination of the absolute configuration of a chiral molecule is a primary application of CD spectroscopy. By comparing experimentally measured CD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), the absolute configuration of the enantiomers can be unambiguously assigned. nih.govresearchgate.net For instance, the enantiomers of a chiral compound will exhibit mirror-image CD spectra. researchgate.net

The position, sign, and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecular structure, including the helical pitch and the nature and position of substituents. okayama-u.ac.jpbeilstein-journals.org For example, the introduction of a nitro group, as in this compound, would be expected to significantly influence the electronic transitions and, consequently, the chiroptical response. Studies on nitro-substituted aldols have shown that the nitro group can lead to characteristic Cotton effects due to electronic transitions between the nitrobenzene (B124822) moiety and other parts of the molecule. researchgate.net

In addition to CD, circularly polarized luminescence (CPL) is another powerful chiroptical technique that measures the differential emission of left- and right-circularly polarized light from a chiral luminophore. okayama-u.ac.jprsc.org CPL provides information about the stereochemistry of the molecule in its excited state. The performance of a CPL-active molecule is often evaluated by its luminescence dissymmetry factor (glum), which is a measure of the degree of circular polarization in the emitted light. okayama-u.ac.jp

Detailed Research Findings from Analogous Systems (Azahelicenes):

Research on azahelicenes has demonstrated the utility of chiroptical spectroscopy in several key areas:

Structural Elucidation: The CD spectra of aza[n]helicenes have been shown to be highly dependent on the number of fused rings (the value of 'n') and the position of the nitrogen atom(s). beilstein-journals.org

Substituent Effects: Functionalization of the azahelicene core with different substituents allows for the tuning of their chiroptical properties. rsc.org

Stimuli-Responsiveness: The chiroptical properties of some azahelicenes can be switched by external stimuli, such as changes in pH or coordination to metal ions. This is often due to the protonation or coordination of the nitrogen atom, which alters the electronic structure of the molecule. beilstein-journals.orgrsc.org

The following interactive table presents representative chiroptical data for a selection of azahelicene derivatives, illustrating the type of information obtained from CD and CPL spectroscopy.

CompoundMeasurement TypeWavelength (λ) / nmMolar Ellipticity (Δε) / M⁻¹cm⁻¹ or gabs/glumSolvent/ConditionsReference
(P)-aza nih.govhelicene derivativeCD~343gabs = +4.2 x 10⁻³Not Specified okayama-u.ac.jp
(M)-aza nih.govhelicene derivativeCD~343gabs = -2.8 x 10⁻³Not Specified okayama-u.ac.jp
(P)-aza nih.govhelicene derivativeCPL~435glum = +9.8 x 10⁻⁴Not Specified okayama-u.ac.jp
(M)-aza nih.govhelicene derivativeCPL~435glum = -9.6 x 10⁻⁴Not Specified okayama-u.ac.jp
Diaza mdpi.comheliceneCD~403gabs = 1.9 x 10⁻²Not Specified beilstein-journals.org
Diaza mdpi.comheliceneCPL~403glum = 9.5 x 10⁻³Not Specified beilstein-journals.org
Cationic azaheliceneCPLRed Regionglum ≈ 1 x 10⁻³Not Specified rsc.org
HBC-fused aza nih.govheliceneCDNot Specifiedgabs= 1.0 x 10⁻²
HBC-fused aza nih.govheliceneCPLNot Specifiedglum= 7.0 x 10⁻³

HBC: hexa-peri-hexabenzocoronene

**theoretical and Computational Chemistry of 7 Nitrobenzo F Quinoline**

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 7-nitrobenzo[f]quinoline. These calculations offer a detailed view of the molecule's properties at the atomic level.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecular systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to optimize molecular geometry and predict electronic properties. researchgate.netuobaghdad.edu.iq These methods have been successfully used to study the stability and reactivity of similar heterocyclic compounds. researchgate.net For instance, theoretical studies on quinolin-4-one derivatives have been conducted in both gas phase and in N,N-Dimethylformamide (DMF) solution to understand their tautomeric forms and reactivity. researchgate.net

In a study on related nitro-substituted hydroxybenzo[h]quinolines, the M06-2X functional with a TZVP basis set was utilized to investigate ground and excited state properties, demonstrating the capability of these methods to handle complex electronic systems. ruc.dk Such calculations are crucial for understanding the impact of substituents, like the nitro group, on the electronic distribution and geometry of the benzo[f]quinoline (B1222042) core. The choice of functional and basis set is critical for obtaining results that accurately correlate with experimental data. researchgate.netruc.dk

Method Basis Set Application Reference
DFT (B3LYP)6-311G(d,p)Geometry optimization, electronic properties of quinoline derivatives. researchgate.netuobaghdad.edu.iq
DFT (M06-2X)TZVPGround and excited state properties of nitro-substituted quinolines. ruc.dk

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational chemistry for predicting a molecule's reactivity. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of a molecule. uobaghdad.edu.iqimist.ma A smaller gap generally indicates higher reactivity. imist.ma

For quinoline-based compounds, FMO analysis helps in understanding their electronic and optical properties. imist.ma The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. In many organic molecules, the HOMO is located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This analysis is crucial for predicting how this compound might interact with other molecules and participate in chemical reactions. imist.mabhu.ac.in DFT calculations are commonly used to determine the energies of these orbitals. nih.gov

Orbital Significance Typical Findings in Related Compounds
HOMOHighest Occupied Molecular Orbital; indicates electron-donating ability.Often localized on the benzo ring system.
LUMOLowest Unoccupied Molecular Orbital; indicates electron-accepting ability.Often influenced by the electron-withdrawing nitro group.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; relates to chemical reactivity and stability.A smaller gap suggests higher reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and their corresponding energies. By mapping the potential energy surface, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

For similar nitro-substituted heterocyclic compounds, computational methods have been used to explore the potential energy surface for processes like excited-state intramolecular proton transfer (ESIPT). ruc.dk In a study of nitro-substituted 10-hydroxybenzo[h]quinolines, theoretical calculations confirmed the existence of an energy barrier in the ground and excited states due to the substitution. ruc.dk This type of analysis is vital for understanding the dynamic behavior of the molecule and how its conformation can influence its properties and reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing detailed information about the mechanisms of reactions involving this compound. This involves locating the transition states, which are the highest energy points along the reaction coordinate, and calculating their energies to determine the activation energy of the reaction.

For instance, in the study of cycloaddition reactions of nitrofuroxanoquinolines, DFT calculations were used to investigate the endo and exo cycloaddition mechanisms. researchgate.net These calculations can help to understand whether a reaction is likely to proceed and which pathway is energetically more favorable. researchgate.net Similarly, the hydrodenitrogenation (HDN) mechanism of quinoline has been investigated using DFT, exploring hydrogenation and ring-opening pathways. nih.gov Such studies provide invaluable insights into the reactivity of the quinoline scaffold and can be extrapolated to understand the behavior of this compound in similar chemical transformations.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions for Ultraviolet-Visible (UV-Vis) spectra.

For related quinoline derivatives, DFT calculations have been shown to accurately predict vibrational frequencies and structural parameters. science.gov The calculated spectroscopic data can aid in the interpretation of experimental spectra. For example, computed IR spectra can help in assigning specific vibrational modes to the observed absorption bands. mdpi.com While no specific data for this compound is available, the methodologies are well-established for similar compounds.

Spectroscopy Predicted Parameters Computational Method
NMRChemical shifts, coupling constantsGIAO (Gauge-Including Atomic Orbital) method with DFT
UV-VisExcitation energies, oscillator strengthsTime-Dependent DFT (TD-DFT)
IRVibrational frequencies, intensitiesDFT frequency calculations

Molecular Docking and Dynamics Simulations for Mechanistic Insights into Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule, like this compound, with a biological macromolecule, such as a protein or DNA. mdpi.com These methods are crucial in drug discovery and for understanding the mechanisms of toxicity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For various quinoline derivatives, docking studies have been performed to investigate their binding affinity and interaction modes with biological targets. nih.govnih.gov For example, docking studies on benzo[f]quinoline derivatives have been used to explore their antioxidant potential by simulating their interaction with enzymes like HCV NS5B polymerase. nih.gov

MD simulations provide a dynamic picture of the ligand-receptor complex over time, revealing information about the stability of the binding and the conformational changes that may occur. mdpi.com While specific docking or MD studies on this compound were not found, the general applicability of these methods to quinoline-based compounds suggests their utility in investigating the potential biological interactions of this specific compound. nih.govnih.govresearchgate.net

**investigations into Advanced Chemical and Mechanistic Biological Research Paradigms**

Mechanistic Studies of Biological Interactions at the Molecular Level [4, 10, 13, 17, 31, 35, 42, 44, 45, 49, 50]

DNA/RNA Binding Mechanism Investigations (e.g., intercalation, groove binding)

The planar aromatic structure of the benzo[f]quinoline (B1222042) core is a key determinant of its ability to interact with DNA and RNA. nih.govnih.gov The primary modes of non-covalent binding for such planar molecules are intercalation, where the compound inserts itself between the base pairs of the nucleic acid, and groove binding, where it sits within the major or minor grooves of the duplex. nih.govrsc.org

Studies on related quinoline (B57606) derivatives show that the specific binding mode is influenced by the molecule's structure, including its size, shape, and the nature of its substituents. nih.govresearchgate.netnih.gov For instance, molecules with a larger planar surface tend to favor intercalation, a process that can cause significant conformational changes to the DNA helix. nih.govresearchgate.net Conversely, more elongated or crescent-shaped molecules often prefer to bind within the minor groove. nih.gov The introduction of a nitro group at the 7-position of benzo[f]quinoline is expected to influence its electronic properties and stacking interactions, potentially affecting its binding affinity and preferred binding mode. The design of DNA intercalating agents often involves a planar polyaromatic chromophore, like the benzo[f]quinoline scaffold, which binds to DNA through insertion between base pairs. nih.govnih.gov

While specific binding data for 7-nitrobenzo[f]quinoline is not detailed in the provided search results, studies on structurally similar compounds provide insights. For example, various quinoline-arylamidine hybrids have been shown to bind preferentially to the grooves of DNA and RNA, with binding affinity increasing with the length and number of groups capable of forming hydrogen bonds. nih.gov In contrast, certain quinoline-based compounds have been shown to intercalate into DNA, causing conformational shifts that inhibit the activity of DNA-interacting enzymes. nih.gov Molecular docking and spectroscopic studies on a quinoline-appended chalcone derivative confirmed its interaction via minor groove binding. nih.gov

Table 1: Investigated Binding Characteristics of Related Quinoline Derivatives

Compound Class Predominant Binding Mode Target Polynucleotide Preference Reference
Quinoline-arylamidine hybrids Groove Binding ctDNA nih.gov
Quinoline-based DNA methyltransferase inhibitors Intercalation (minor groove) DNA nih.gov
Quinoline-appended chalcone derivative Minor Groove Binding ctDNA nih.gov
Imidazoline-benzimidazole derivatives Minor Groove Binding AT-rich DNA lshtm.ac.uk

Enzyme Inhibition Mechanistic Analysis (e.g., active site binding modes, kinetics of inhibition)

Quinoline-based compounds are known to inhibit a variety of enzymes, including those that interact with DNA, such as DNA methyltransferases and polymerases. nih.gov The mechanism of inhibition can vary significantly and is often elucidated through kinetic studies. Common types of reversible inhibition include competitive, noncompetitive, and uncompetitive, each affecting the enzyme's kinetic parameters, Michaelis constant (Kₘ), and maximum velocity (Vₘₐₓ), in a distinct way. researchgate.netkhanacademy.orgyoutube.com

For example, kinetic analysis of a substituted quinoline acting as a proteasome inhibitor revealed a "mixed-type inhibition" model, where both the Vₘₐₓ of the chymotrypsin-like activity decreases and the Kₘ increases with increasing inhibitor concentration. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. youtube.com In another study, certain quinoline analogs were found to inhibit DNA methyltransferases by intercalating into the DNA, which in turn causes a conformational change in the enzyme, moving the catalytic domain away from the DNA. nih.gov

Lineweaver-Burk plots are instrumental in distinguishing between these inhibition types. khanacademy.orgnih.gov

Competitive inhibition: The inhibitor binds only to the active site, increasing the apparent Kₘ while Vₘₐₓ remains unchanged.

Noncompetitive inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex, decreasing the Vₘₐₓ without affecting the Kₘ. khanacademy.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site, leading to a decrease in both Vₘₐₓ and Kₘ. khanacademy.orgyoutube.com

While specific kinetic data for this compound were not available in the search results, the general principles of enzyme inhibition by related compounds suggest it could act through various mechanisms depending on the target enzyme.

Receptor-Ligand Interaction Modeling and Molecular Basis of Selectivity

Computational methods such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are crucial for understanding how ligands like this compound interact with biological receptors at a molecular level. nih.govresearchgate.net These models help to predict binding affinity and identify the key interactions—such as hydrogen bonds, and hydrophobic or electrostatic interactions—that determine the ligand's potency and selectivity. nih.govnih.gov

For instance, in silico studies of newly designed quinoline derivatives as potential anticancer agents involved docking them into the active site of a target receptor. nih.gov The analysis revealed crucial hydrogen bond interactions between the ligand and specific amino acid residues (e.g., Asn, Ser, Gln), which stabilized the ligand-receptor complex. nih.gov Similarly, molecular docking of thiopyrano[2,3-b]quinoline derivatives against an anticancer peptide target identified interactions with amino acids like ILE, LYS, VAL, and TRP, with binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov

The molecular basis of selectivity often lies in subtle differences in the amino acid composition of the binding sites of different receptors. A ligand may form a strong hydrogen bond with a residue in one receptor that is absent in another, leading to selective binding. 3D-QSAR models can further elucidate these relationships by correlating the 3D structural features of a series of compounds with their biological activity, providing contour maps that indicate where steric bulk or specific electrostatic fields enhance or diminish activity. nih.gov This information is invaluable for designing new derivatives with improved selectivity and potency. nih.govresearchgate.net

Development of Fluorescent Probes and Chemosensors for Analytical Research

The inherent photophysical properties of the quinoline scaffold make it a popular platform for the development of fluorescent probes and chemosensors for detecting various ions and biomolecules. crimsonpublishers.comnih.gov These molecular tools are essential in bio-imaging and environmental monitoring. crimsonpublishers.comsemanticscholar.org

Design Principles for Analyte Recognition

The design of a fluorescent probe based on the this compound scaffold involves integrating a recognition site (receptor) for a specific analyte with the fluorophore. researchgate.net The fundamental principle is that the binding of the analyte to the receptor must cause a discernible change in the fluorescence properties of the quinoline core. rsc.org

Key design strategies include:

Chelation-based Recognition: This is common for detecting metal ions. A chelating moiety is attached to the quinoline structure, which can selectively bind a target ion. Quinoline derivatives themselves, particularly those like 8-hydroxyquinoline, possess high chelating ability. nih.govresearchgate.net

Reaction-based Sensing: In this approach, the probe is designed to undergo a specific chemical reaction with the analyte, leading to a change in its chemical structure and, consequently, its fluorescence. researchgate.net

Host-Guest Chemistry: This involves designing a specific cavity or binding pocket on the probe molecule that is complementary in size, shape, and chemical nature to the target analyte. researchgate.net

The modular design of some quinoline-based scaffolds allows for systematic tuning of properties. For example, a scaffold can be designed with distinct domains for polarization, tuning of photophysical properties, and structural diversity, allowing for the rational design of probes for specific applications. nih.govnih.gov The electron-withdrawing nature of the nitro group in this compound would significantly polarize the fluorophore, a key consideration in probe design. nih.gov

Signaling Mechanisms (e.g., PET, FRET)

The change in fluorescence upon analyte binding is governed by specific photophysical mechanisms. Two of the most common signaling mechanisms employed in quinoline-based probes are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). researchgate.net

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore (e.g., this compound) is linked to a receptor that has a lone pair of electrons. In the "off" state, upon excitation, an electron is transferred from the receptor to the excited fluorophore, quenching the fluorescence. When the analyte binds to the receptor, it lowers the energy of the receptor's frontier orbital, preventing the electron transfer and thus "turning on" the fluorescence. crimsonpublishers.comresearchgate.net This mechanism results in a significant increase in fluorescence intensity.

Förster Resonance Energy Transfer (FRET): A FRET-based sensor consists of two fluorophores, a donor and an acceptor, linked by a spacer. researchgate.netnih.gov Energy is transferred non-radiatively from the excited donor to the acceptor if they are in close proximity and if the donor's emission spectrum overlaps with the acceptor's absorption spectrum. nih.gov Analyte binding can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency. nih.gov This change can be observed as a shift in emission wavelengths, allowing for ratiometric detection, which is often more reliable than simple intensity changes. nih.gov

Table 2: Signaling Mechanisms in Fluorescent Probes

Mechanism Description Typical Output Reference
PET (Photoinduced Electron Transfer) Analyte binding modulates the transfer of an electron between a receptor and the fluorophore, affecting fluorescence quenching. "Turn-on" or "Turn-off" intensity change. crimsonpublishers.comresearchgate.net
FRET (Förster Resonance Energy Transfer) Analyte binding alters the distance or orientation between a donor-acceptor fluorophore pair, changing the efficiency of energy transfer. Ratiometric change in emission intensity at two wavelengths. researchgate.netnih.govnih.gov

**future Perspectives and Emerging Research Directions for 7 Nitrobenzo F Quinoline**

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 7-nitrobenzo[f]quinoline synthesis and derivatization with flow chemistry and automated platforms represents a significant leap forward in the efficient and controlled production of compound libraries. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. nih.gov

Automated flow chemistry systems can enable the rapid optimization of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purities. soci.org The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can significantly shorten the time required to produce a diverse range of this compound analogs. nih.gov This is particularly advantageous for exploring the chemical space around the core scaffold.

Key areas for future development include:

Development of dedicated flow reactors: Designing and fabricating microreactors specifically optimized for the nitration and subsequent functionalization reactions of benzo[f]quinoline (B1222042).

In-line analytics: Integrating real-time monitoring techniques such as spectroscopy (UV-Vis, IR) and mass spectrometry to allow for rapid reaction optimization and quality control. atomfair.com

Robotic handling: Employing robotic systems for reagent preparation and product collection to enable high-throughput synthesis and screening of novel derivatives. atomfair.com

ParameterBatch SynthesisFlow Chemistry
Reaction Control LimitedPrecise
Heat & Mass Transfer InefficientEfficient
Safety Higher risk with hazardous reagentsImproved safety with small volumes
Scalability DifficultStraightforward
Automation ChallengingReadily automated

Advanced Functionalization Strategies for Enhanced Chemical Space Exploration

To fully explore the potential of the this compound scaffold, advanced functionalization strategies are required to introduce a wide range of chemical diversity. While classical methods provide a foundation, modern synthetic techniques can unlock novel derivatives with unique properties.

Future research will likely focus on the late-stage functionalization of the this compound core, allowing for the rapid generation of analogs from a common intermediate. This approach is highly efficient for creating libraries of compounds for screening.

Potential advanced functionalization strategies include:

C-H Activation: Direct functionalization of the aromatic core by activating and replacing carbon-hydrogen bonds with other functional groups. This avoids the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, alkyl, and other moieties.

Photoredox Catalysis: Utilizing visible light to promote novel bond formations under mild reaction conditions, enabling access to previously inaccessible chemical space.

Functionalization StrategyPotential Modification on this compound
Reduction of Nitro Group Conversion to an amino group for further amidation, sulfonylation, etc.
Nucleophilic Aromatic Substitution Displacement of the nitro group or other leaving groups with various nucleophiles.
Metal-Catalyzed Cross-Coupling Introduction of diverse substituents at various positions on the quinoline (B57606) core.

The application of these strategies will lead to a vast expansion of the chemical space around this compound, providing a rich source of new molecules for various applications.

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating the discovery and development of new this compound derivatives. researchgate.net In-silico methods can be used to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.net Molecular docking and dynamics simulations can be employed to predict how these molecules might interact with biological targets, guiding the design of new therapeutic agents.

Key synergistic approaches include:

Virtual Screening: Computationally screening large libraries of virtual this compound derivatives to identify those with the highest predicted activity for a specific application.

Mechanism Elucidation: Using computational models to understand the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes.

Property Prediction: Predicting physical and chemical properties such as solubility, stability, and toxicity to guide the selection of candidates for further development. researchgate.net

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices, and spectroscopic properties.
Molecular Docking Prediction of binding modes and affinities to biological targets.
Molecular Dynamics (MD) Simulation of the dynamic behavior of this compound in different environments.
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the activity of new derivatives based on their structure.

Exploration of Novel Physical and Chemical Phenomena Based on the this compound Core

The unique electronic and structural features of the this compound core suggest that it may exhibit interesting and potentially useful physical and chemical phenomena. The presence of both an electron-donating quinoline ring system and a strongly electron-withdrawing nitro group can lead to intriguing photophysical and electrochemical properties.

Future research in this area could uncover novel applications for this compound in materials science and electronics. Investigations into its excited-state dynamics, charge-transfer characteristics, and self-assembly behavior could reveal new opportunities.

Potential areas of exploration include:

Non-Linear Optics: Investigating the potential for second- or third-order non-linear optical properties arising from the polarized electronic structure.

Organic Electronics: Exploring the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Sensing and Detection: Developing chemosensors based on the this compound scaffold that exhibit changes in their fluorescence or color upon binding to specific analytes.

Potential as Molecular Scaffolds for Fundamental Chemical Tool Development

The quinoline scaffold is a well-established and versatile building block in medicinal chemistry and drug design. nih.govnih.gov The this compound core, with its specific substitution pattern, offers a unique starting point for the development of fundamental chemical tools to probe biological processes.

By strategically modifying the this compound structure, it is possible to create a variety of molecular probes, inhibitors, and labeling agents. The nitro group itself can be a handle for further chemical modification or can be used as a reporter group in certain spectroscopic applications.

Potential applications as chemical tools include:

Fluorescent Probes: Designing derivatives that exhibit environmentally sensitive fluorescence to report on local changes in polarity, viscosity, or the presence of specific ions.

Photoaffinity Labels: Creating analogs that can be used to covalently label and identify target proteins or other biomolecules upon photoactivation.

Inhibitor Scaffolds: Utilizing the rigid benzo[f]quinoline core as a platform for the design of potent and selective inhibitors of enzymes or protein-protein interactions.

The development of such tools based on the this compound scaffold could have a significant impact on our understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7-nitrobenzo[f]quinoline, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nitration of benzo[f]quinoline derivatives under controlled conditions. For reproducibility, document reaction parameters (temperature, solvent, catalyst) and use standardized purification methods (e.g., column chromatography with silica gel). Always characterize products via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Experimental sections should explicitly state deviations from published procedures to aid replication .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use HPLC or GC-MS to assess purity (>98% recommended for biological assays). Stability studies should include accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures) monitored via spectroscopic methods. Store the compound in amber vials at −20°C under inert atmosphere to prevent nitro-group reduction or decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Prioritize UV-Vis spectroscopy to analyze electronic transitions influenced by the nitro group. IR spectroscopy identifies functional groups (e.g., C–N stretching at ~1520 cm1^{-1}). X-ray crystallography resolves stereochemical ambiguities, while cyclic voltammetry evaluates redox properties relevant to catalytic or biological applications .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of benzo[f]quinoline in palladium-mediated C–F reductive elimination?

  • Methodological Answer : Substituent effects can be quantified using Hammett plots. For this compound, electron-withdrawing groups increase the rate of C–F bond formation in Pd(IV) complexes, as demonstrated by a ρ value of +1.41 in kinetic studies. Use 1H^1H-NMR to monitor reaction progress and correlate substituent σ values with activation energies .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial disk diffusion vs. MIC determinations) and control for compound purity and solvent effects. Compare structural analogs (e.g., 7-chloro or 7-methoxy derivatives) to isolate nitro-group contributions. Use molecular docking to predict binding affinities and reconcile discrepancies between in vitro and in silico results .

Q. How can computational methods optimize the synthetic route for this compound-based catalysts?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair computational predictions with experimental validation (e.g., varying ligands or solvents). For example, substituent effects on Pd-catalyzed reactions can be pre-screened using software like Gaussian or ORCA .

Q. What experimental designs mitigate interference from nitro-group reduction in biological assays?

  • Methodological Answer : Use anaerobic conditions or antioxidants (e.g., ascorbic acid) in cell culture media. Confirm the integrity of the nitro group post-assay via LC-MS. Compare results with non-nitro analogs to differentiate biological activity from redox artifacts .

Methodological Guidelines for Data Interpretation

  • Handling Conflicting Data :
    • Replicate experiments with independent batches of the compound.
    • Cross-reference spectral data with databases (e.g., PubChem, ChemIDplus) to confirm structural assignments .
  • Designing Multi-Step Syntheses :
    • Use diversity-oriented synthesis (DOS) to generate derivatives for structure-activity relationship (SAR) studies. Late-stage functionalization (e.g., Suzuki coupling) enhances modularity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.